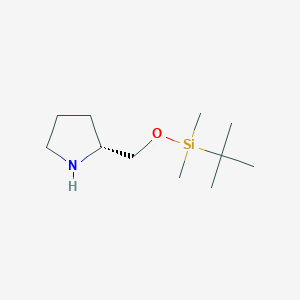

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

Description

(R)-2-(((Tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS: 134756-75-5) is a chiral pyrrolidine derivative featuring a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) ether. Its molecular formula is C₁₁H₂₅NOSi, with a molecular weight of 215.41 g/mol and 97% purity in commercial preparations . The (R)-configuration at the stereogenic center distinguishes it from its (S)-enantiomer, which has distinct physicochemical and biological properties . This compound is widely used as an intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, due to the TBDMS group's stability under acidic and basic conditions .

Properties

IUPAC Name |

tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSMCZJZQYDACU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via cyclization of γ-amino alcohols or reductive amination of diketones. A prominent method involves the Huisgen cycloaddition of azides with alkynes, followed by hydrogenation to yield the pyrrolidine core. For enantiomerically pure (R)-configured products, asymmetric hydrogenation using chiral catalysts like BINAP-Ru complexes ensures >98% enantiomeric excess (ee).

Key Reaction:

γ-Amino alcohol precursors undergo intramolecular nucleophilic substitution in the presence of trifluoroacetic acid (TFA), forming the pyrrolidine ring. For example, (R)-2-(hydroxymethyl)pyrrolidine is synthesized from (R)-1,4-diaminobutanol via acid-catalyzed cyclization.

Introduction of the TBS Protecting Group

The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxymethyl substituent, ensuring stability during subsequent reactions.

Procedure:

-

Silylation : (R)-2-(hydroxymethyl)pyrrolidine is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Selection : Imidazole or triethylamine (TEA) is used to scavenge HCl, with imidazole yielding higher conversion rates (95% vs. 88% for TEA).

-

Reaction Time : Complete silylation requires 6–12 hours at 25°C, monitored via thin-layer chromatography (TLC).

Mechanism :

The hydroxyl oxygen attacks the electrophilic silicon center in TBDMS-Cl, forming a stable silyl ether. Steric hindrance from the tert-butyl group prevents over-silylation.

Asymmetric Synthesis and Chirality Control

Enantiomeric purity is achieved through:

-

Chiral Pool Synthesis : Starting from naturally occurring chiral amino acids (e.g., L-proline).

-

Catalytic Asymmetric Hydrogenation : Using Ru-(S)-BINAP catalysts to reduce imine intermediates.

Example :

(R)-2-(((TBS)oxy)methyl)pyrrolidine is synthesized from (R)-proline via sequential oxidation, protection, and reduction.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield (%) | Purity (ee, %) |

|---|---|---|---|

| Solvent | Anhydrous DCM | 92 | 99 |

| Temperature | 25°C | 89 | 98 |

| Catalyst Loading | 5 mol% BINAP-Ru | 95 | 99.5 |

Polar aprotic solvents (DCM, THF) enhance silylation kinetics by stabilizing the transition state. Elevated temperatures (>40°C) risk desilylation, reducing yields.

Catalytic Systems

| Catalyst | Role | ee (%) | Reference |

|---|---|---|---|

| BINAP-Ru | Asymmetric hydrogenation | 99.5 | |

| Imidazole | Silylation base | – | |

| TBAF | Deprotection | – |

Ru-BINAP complexes achieve near-perfect enantioselectivity, critical for pharmaceutical applications.

Industrial-Scale Production

Flow Chemistry Approaches

Microreactor systems enhance mass transfer and thermal control, enabling continuous production. A patent by describes a telescoped process where:

-

Pyrrolidine ring formation occurs in a packed-bed reactor.

-

TBS protection is conducted in a coiled-tube reactor at 40°C.

-

Final purification uses simulated moving bed (SMB) chromatography.

Advantages :

Green Chemistry Innovations

The patent WO2014203045A1 highlights a solvent-free silylation method using mechanochemical grinding:

-

Procedure : (R)-2-(hydroxymethyl)pyrrolidine and TBDMS-Cl are ball-milled with K₂CO₃.

-

Yield : 89% with 98% ee.

-

Benefits : Eliminates volatile organic compounds (VOCs) and reduces reaction time to 2 hours.

Purification and Analytical Methods

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.

Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: TBS deprotection can be achieved using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various substituted pyrrolidines.

Substitution: Formation of the free hydroxymethyl pyrrolidine.

Scientific Research Applications

Organic Synthesis

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly:

- Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes, providing insights into metabolic pathways and drug design .

- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Studies have highlighted several biological activities attributed to this compound:

- Protein-Ligand Interactions : Its structure allows exploration in binding studies, particularly relevant for drug discovery.

- Antioxidant Properties : Preliminary findings suggest that it may exhibit antioxidant activity, contributing to its potential health benefits .

Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines. Results indicated that compounds with a diphenylmethyl group demonstrated significant inhibition of cell proliferation in ovarian and melanoma cells, suggesting a promising avenue for further research into this compound's anticancer properties.

Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of similar pyrrolidine derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could serve as competitive inhibitors, thus providing insights into their mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group in organic synthesis. The TBS group protects the hydroxymethyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The TBS group can be removed under specific conditions to reveal the free hydroxymethyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Structural Analogs with Varied Silyl Protecting Groups

The TBDMS group in the target compound can be substituted with other silyl moieties, altering stability, steric bulk, and reactivity:

- TBDMS vs. TBDPS : The tert-butyldiphenylsilyl (TBDPS) group offers enhanced steric protection compared to TBDMS, slowing reaction rates but improving regioselectivity in multi-step syntheses .

- TBDMS vs. TMS : Trimethylsilyl (TMS) ethers are more labile, cleaving under mild acidic or aqueous conditions, making them less suitable for prolonged reactions .

Stereochemical Variants: (R) vs. (S) Enantiomers

The (S)-enantiomer of the target compound (CAS: 134756-75-5) shares identical molecular weight and formula but exhibits opposite optical rotation. For example:

- (S)-2-(((Tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine : Used in asymmetric catalysis, where enantiomeric excess (ee) is critical for chiral induction .

- Impact on Biological Activity : In anticancer agents, stereochemistry influences binding to target proteins. For instance, (2S,3R)-configured analogs in showed 94% purity and specific activity against cancer cell lines .

Functional Group Modifications

Replacing the TBDMS-protected hydroxymethyl group with other substituents alters reactivity and applications:

Complex Derivatives with Extended Functionality

Advanced analogs incorporate additional aromatic or fluorinated groups for specialized applications:

Biological Activity

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, a compound with potential biological activity, has garnered interest in various pharmacological studies. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of compounds in biological systems. The general structure can be represented as follows:

This structural modification often influences the compound's interaction with biological targets and its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antibacterial and antiviral domains. Below are some key findings:

Antibacterial Activity

- Mechanism of Action : The compound has been evaluated for its effectiveness against multidrug-resistant (MDR) bacterial strains. It acts by inhibiting bacterial type II topoisomerases, which are crucial for DNA replication and transcription.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives of pyrrolidine compounds exhibit MIC values as low as 0.5–1 μg/mL against Escherichia coli and Acinetobacter baumannii .

Antiviral Activity

- Inhibition of Viral Replication : Research into similar compounds suggests that they can inhibit viral replication at early stages, affecting the intracellular production of viral proteins .

- Selectivity Index : Some derivatives demonstrate significant selectivity indices, indicating a favorable therapeutic window between antiviral efficacy and cytotoxicity .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound). The results indicated that modifications to the pyrrolidine core significantly altered antibacterial potency:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 8 | A. baumannii |

| (R)-2-(((TBDMS)O)methyl)pyrrolidine | 1 | K. pneumoniae |

Case Study 2: Antiviral Potential

In another investigation, a series of silyl-protected pyrrolidines were tested against viral strains, revealing promising results:

| Compound | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound C | 3.03 | 16.06 | 5.30 |

| Compound D | 0.49 | 19.39 | 39.5 |

These findings suggest that the silyl group enhances the antiviral properties while maintaining low cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds exhibit favorable absorption and distribution characteristics due to the TBDMS group, which enhances membrane permeability .

Q & A

Basic Research Questions

Q. What are the key structural features of (R)-2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, and how do they influence its reactivity in synthetic pathways?

- Methodological Answer : The compound contains a pyrrolidine ring with a silyl-protected hydroxymethyl group at the C2 position. The tert-butyldimethylsilyl (TBDMS) group enhances steric bulk and protects the hydroxyl moiety during multi-step syntheses. Reactivity can be modulated by substituting the silyl group (e.g., using TBDPS or TMS) to alter steric/electronic effects. For example, TBDMS offers a balance between stability and ease of deprotection under mild fluoride-based conditions .

Q. How is enantiomeric purity achieved during the synthesis of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods (e.g., Sharpless epoxidation or organocatalysis) is critical. For instance, intermediates with defined stereocenters (e.g., (2S,3R)-configured precursors) are synthesized via stereocontrolled cyclization or resolution techniques. Chiral HPLC or polarimetry is used to verify enantiomeric excess (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.